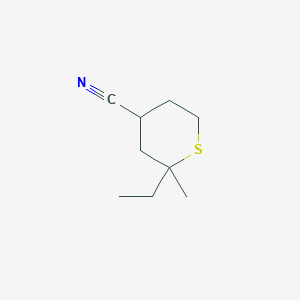

2-Ethyl-2-methylthiane-4-carbonitrile

Description

Structure

2D Structure

Properties

CAS No. |

86251-94-7 |

|---|---|

Molecular Formula |

C9H15NS |

Molecular Weight |

169.29 g/mol |

IUPAC Name |

2-ethyl-2-methylthiane-4-carbonitrile |

InChI |

InChI=1S/C9H15NS/c1-3-9(2)6-8(7-10)4-5-11-9/h8H,3-6H2,1-2H3 |

InChI Key |

ICVJYKGSRXTVOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CCS1)C#N)C |

Origin of Product |

United States |

Synthetic Pathways and Methodological Developments for 2 Ethyl 2 Methylthiane 4 Carbonitrile

Precursor Synthesis and Derivatization Strategies for the Thiane (B73995) Core

The construction of the thiane ring is the foundational step in the synthesis of 2-Ethyl-2-methylthiane-4-carbonitrile. This typically involves the formation of a six-membered ring containing a sulfur atom, followed by the introduction of the required substituents.

The formation of the thiane core can be achieved through various cyclization strategies. One common approach involves the reaction of a 1,5-dihalopentane derivative with a sulfide (B99878) source, such as sodium sulfide. This nucleophilic substitution reaction results in the formation of the thiane ring.

Another versatile method is the intramolecular cyclization of a mercapto-alcohol or a mercapto-halide. For instance, a 5-mercapto-1-alkene can undergo radical cyclization to form a substituted thiane. The choice of the specific precursor and cyclization method often depends on the desired substitution pattern on the thiane ring.

A summary of common cyclization reactions for thiane synthesis is presented in Table 1.

| Cyclization Method | Precursor Type | Reagents and Conditions | Reference |

| Nucleophilic Substitution | 1,5-Dihalopentane | Na2S, solvent (e.g., ethanol) | General methodology |

| Intramolecular Cyclization | 5-Mercapto-1-alkene | Radical initiator (e.g., AIBN) | General methodology |

| Michael Addition | α,β-Unsaturated ketone/ester and H2S | Base catalyst | General methodology |

The introduction of both an ethyl and a methyl group at the C-2 position of the thiane ring requires careful planning to control the stereochemistry, if applicable, and to achieve the desired 2,2-disubstitution pattern. One strategy involves the use of a precursor that already contains the gem-dialkyl moiety. For example, a 1,5-dihalopentane with an ethyl and a methyl group at the 2-position can be cyclized as described above.

Regioselective Introduction of the Carbonitrile Group at C-4

The introduction of a carbonitrile group at the C-4 position of the 2-ethyl-2-methylthiane ring is a key step in the synthesis. This requires regioselective functionalization of the thiane core.

Direct cyanation of a C-H bond at the C-4 position of the thiane ring is a challenging but potentially efficient method. This could involve the use of a metal catalyst and a cyanide source. However, achieving high regioselectivity can be difficult due to the presence of other C-H bonds in the molecule.

A more common approach involves the conversion of a pre-existing functional group at the C-4 position into a nitrile. For example, a thiane-4-one can be converted to an oxime, which can then be dehydrated to yield the corresponding carbonitrile. Alternatively, a 4-halothiane derivative can undergo nucleophilic substitution with a cyanide salt.

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient way to build molecular complexity. While specific MCRs for the direct synthesis of this compound are not widely reported, it is conceivable that a strategy could be developed. For instance, a reaction involving a sulfur-containing building block, a component to introduce the gem-dialkyl group, and a nitrile-containing reactant could potentially lead to the desired product in a convergent manner.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the cyclization step, the concentration of the reactants can be crucial to favor intramolecular cyclization over intermolecular polymerization. In the alkylation and cyanation steps, the choice of base and cyanide source, as well as the reaction time, can significantly impact the yield and purity of the product.

A hypothetical optimization table for a key synthetic step is presented in Table 2.

| Entry | Parameter Varied | Conditions | Observed Yield (%) |

| 1 | Solvent | Toluene (B28343), 80°C, 12h | 65 |

| 2 | Solvent | THF, 60°C, 12h | 72 |

| 3 | Temperature | THF, 80°C, 12h | 68 |

| 4 | Catalyst | Catalyst A (10 mol%) | 75 |

| 5 | Catalyst | Catalyst B (10 mol%) | 81 |

Solvent Effects and Temperature Optimization

The efficiency and stereochemical outcome of synthetic routes leading to substituted thianes are profoundly influenced by the choice of solvent and reaction temperature. In hypothetical pathways towards this compound, such as those involving a thia-Michael addition followed by cyclization, the solvent plays a crucial role in solvating reactants, intermediates, and transition states, thereby affecting reaction rates and selectivity.

For the conjugate addition of a thiol to an α,β-unsaturated nitrile, a key potential step, a variety of solvents can be employed. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate the reaction by stabilizing charged intermediates. In contrast, nonpolar solvents such as toluene or dichloromethane (B109758) might be chosen to control reactivity or favor specific reaction pathways. The selection of the solvent can also be critical in subsequent intramolecular cyclization steps, where the solvent's ability to promote or hinder the desired ring-closing reaction is paramount.

Temperature is another critical parameter that requires careful optimization. Higher temperatures can accelerate reaction rates, but may also lead to the formation of undesired byproducts or decomposition of starting materials. Conversely, lower temperatures can enhance selectivity, particularly in stereoselective transformations, but may require longer reaction times. For instance, in a potential intramolecular cyclization to form the thiane ring, precise temperature control could be essential to favor the desired 6-membered ring over other possible ring sizes or intermolecular side reactions. The optimal temperature would need to be determined empirically for each specific step in a proposed synthetic sequence.

Table 1: Hypothetical Solvent and Temperature Effects on a Key Synthetic Step

| Solvent | Temperature (°C) | Hypothetical Outcome |

| Toluene | 80 | Moderate reaction rate, potential for good selectivity. |

| Acetonitrile | 60 | Increased reaction rate, potential for side reactions. |

| Dichloromethane | 25 (Room Temp) | Slow reaction, may require a catalyst, potentially high selectivity. |

| Dimethylformamide | 100 | High reaction rate, increased risk of byproduct formation. |

| Ethanol | Reflux | Protic solvent may interfere with certain catalysts or intermediates. |

Catalyst Screening and Loading Studies

Catalysis is a cornerstone of modern organic synthesis, and the development of a synthetic route to this compound would likely rely on the judicious selection of a catalyst. For a potential thia-Michael addition step, both acid and base catalysts can be effective. Basic catalysts, such as triethylamine (B128534) or potassium carbonate, can deprotonate the thiol to form a more nucleophilic thiolate, thereby accelerating the addition to the α,β-unsaturated nitrile. Lewis acids, on the other hand, can activate the Michael acceptor, making it more susceptible to nucleophilic attack.

The screening of various catalysts would be a critical step in optimizing the synthesis. This would involve testing a range of catalysts with different properties, such as Brønsted acids, Lewis acids, and organocatalysts, to identify the most effective one for the desired transformation. Once a suitable catalyst is identified, catalyst loading studies would be conducted to determine the optimal amount of catalyst to use. The goal is to use the minimum amount of catalyst necessary to achieve a high yield and selectivity in a reasonable timeframe, thereby minimizing cost and potential environmental impact.

For a potential intramolecular cyclization step, the choice of catalyst would depend on the nature of the reactive groups involved. If the cyclization proceeds via an intramolecular nucleophilic substitution, a base might be required to deprotonate the nucleophile. Alternatively, if the cyclization involves the activation of a leaving group, a Lewis acid could be beneficial.

Table 2: Hypothetical Catalyst Screening for a Thia-Michael Addition Step

| Catalyst | Catalyst Loading (mol%) | Hypothetical Yield (%) |

| Triethylamine | 10 | 75 |

| Potassium Carbonate | 20 | 80 |

| Zinc Chloride | 5 | 65 |

| Proline | 10 | 70 |

| No Catalyst | - | <10 |

Green Chemistry Approaches in Synthetic Design for this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of green chemistry principles to the synthesis of this compound would involve exploring alternative reaction conditions and solvent systems.

Solvent-Free Reactions and Renewable Solvents

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste and simplifying product purification. For the synthesis of heterocyclic compounds, solvent-free conditions, often in conjunction with microwave irradiation or mechanochemical methods like grinding, have proven to be highly effective. benthamdirect.commdpi.com A hypothetical solvent-free synthesis of a precursor to this compound could involve the direct reaction of starting materials under thermal or microwave conditions.

Energy-Efficient Synthesis Protocols

Improving energy efficiency is another central tenet of green chemistry. This can be achieved by developing reactions that proceed at lower temperatures or by utilizing alternative energy sources that are more efficient than conventional heating. Microwave-assisted synthesis has emerged as a powerful tool in this regard, as it can significantly reduce reaction times and improve yields by directly and efficiently heating the reaction mixture. mdpi.comajrconline.orgchemrxiv.org A potential microwave-assisted intramolecular cyclization could dramatically shorten the time required to form the thiane ring of this compound compared to conventional heating methods.

Flow chemistry is another energy-efficient approach that is gaining traction in organic synthesis. nih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel. This setup allows for excellent control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. A continuous flow process for a key bond-forming reaction in the synthesis of the target compound could offer significant advantages in terms of energy efficiency and process control.

By incorporating these green chemistry approaches, the synthesis of this compound could be designed to be not only efficient and selective but also environmentally responsible.

Spectroscopic Elucidation and Structural Analysis of 2 Ethyl 2 Methylthiane 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an unparalleled tool for the de novo structure determination of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be required to unequivocally assign the proton and carbon signals of 2-Ethyl-2-methylthiane-4-carbonitrile and to establish its connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to display seven distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by factors such as proximity to the sulfur heteroatom, the electron-withdrawing carbonitrile group, and the local magnetic environment of the thiane (B73995) ring.

The protons of the ethyl group's methylene (B1212753) (-CH₂) would likely appear as a quartet due to coupling with the adjacent methyl protons. The ethyl group's methyl (-CH₃) protons would correspondingly present as a triplet. The singlet for the methyl group at the C2 position would be expected at a relatively upfield chemical shift. The protons on the thiane ring would exhibit more complex splitting patterns (multiplets) due to both geminal and vicinal coupling, with their chemical shifts influenced by their position relative to the sulfur atom and the carbonitrile substituent. The proton at C4, being adjacent to the electron-withdrawing nitrile group, is expected to be shifted further downfield compared to the other ring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|---|

| 2 | - | - | - | - |

| 3 | H-3a, H-3b | 1.8 - 2.2 | Multiplet | H-4, H-3b/a |

| 4 | H-4 | 2.8 - 3.2 | Multiplet | H-3a, H-3b, H-5a, H-5b |

| 5 | H-5a, H-5b | 1.9 - 2.3 | Multiplet | H-4, H-6a, H-6b, H-5b/a |

| 6 | H-6a, H-6b | 2.5 - 2.9 | Multiplet | H-5a, H-5b, H-6b/a |

| 7 (C2-CH₃) | H-7 | 1.2 - 1.4 | Singlet | None |

| 8 (C2-CH₂CH₃) | H-8 | 1.5 - 1.8 | Quartet | H-9 |

Note: Chemical shifts are estimations and may vary based on solvent and stereochemistry. 'a' and 'b' denote diastereotopic protons.

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shift of the nitrile carbon (C≡N) is expected to appear in the characteristic downfield region for nitriles (115-125 ppm). The quaternary carbon at C2, bonded to the sulfur atom, an ethyl group, and a methyl group, would also have a distinct chemical shift. The remaining carbons of the thiane ring and the ethyl group would appear in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be crucial for distinguishing between the different types of carbon atoms.

DEPT-135: Would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons would be absent.

DEPT-90: Would only show signals for CH carbons.

This analysis would confirm the assignments made in the broadband-decoupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Atom Number | Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|---|

| 2 | C (Quaternary) | 45 - 55 | Absent | Absent |

| 3 | CH₂ | 30 - 40 | Negative | Absent |

| 4 | CH | 35 - 45 | Positive | Positive |

| 5 | CH₂ | 25 - 35 | Negative | Absent |

| 6 | CH₂ | 28 - 38 | Negative | Absent |

| 7 (C2-CH₃) | CH₃ | 20 - 30 | Positive | Absent |

| 8 (C2-CH₂CH₃) | CH₂ | 30 - 40 | Negative | Absent |

| 9 (C2-CH₂CH₃) | CH₃ | 8 - 15 | Positive | Absent |

| 10 (C≡N) | C (Quaternary) | 118 - 125 | Absent | Absent |

Note: Chemical shifts are estimations relative to TMS.

Two-dimensional NMR techniques are indispensable for assembling the molecular structure from the individual ¹H and ¹³C signals. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the cross-peak between the methylene (H-8) and methyl (H-9) protons of the ethyl group. Additionally, a network of correlations would be observed among the protons of the thiane ring (H-3, H-4, H-5, H-6), confirming their adjacent relationships. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond C-H coupling). It would definitively link the proton and carbon assignments. For example, the proton signal predicted at 2.8-3.2 ppm (H-4) would show a cross-peak with the carbon signal at 35-45 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include:

Correlations from the C2-methyl protons (H-7) to the quaternary carbon C2 and the ring carbon C3.

Correlations from the ethyl group protons (H-8, H-9) to the quaternary carbon C2.

Correlations from the ring protons H-3 and H-5 to the nitrile carbon (C-10), confirming the position of the cyano group at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be essential for determining the stereochemistry of the molecule, particularly the conformation of the thiane ring (e.g., chair conformation) and the relative orientation (axial or equatorial) of the nitrile, ethyl, and methyl groups. For instance, observing a NOE between the C2-methyl protons and an axial proton on C6 would suggest a specific spatial arrangement.

Vibrational Spectroscopy: Fourier Transform-Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy provides complementary information to NMR, primarily by identifying the functional groups present in the molecule.

The thiane ring, being a saturated hydrocarbon ring containing a sulfur atom, will exhibit several characteristic vibrational modes. iosrjournals.org

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, ethyl, and thiane ring methylene groups are expected in the 2850-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): These vibrations typically appear around 1450-1470 cm⁻¹.

C-S Stretching: The C-S bond stretching is a key feature of the thiane ring. These vibrations are generally weak in the IR spectrum and occur in the fingerprint region, typically between 600 and 800 cm⁻¹.

The carbonitrile (C≡N) group has a very distinct and diagnostically useful vibrational frequency.

C≡N Stretch: The stretching vibration of the carbon-nitrogen triple bond is expected to produce a sharp band of medium to strong intensity in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. s-a-s.org In the FT-Raman spectrum, this band is often strong and easily identifiable. The precise position of this band can provide information about the electronic environment of the nitrile group.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretching | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong | Strong |

| C≡N Stretching | Carbonitrile | 2220 - 2260 | Medium-Strong, Sharp | Strong, Sharp |

| CH₂ Bending | Alkyl (CH₂) | 1450 - 1470 | Medium | Medium |

Spectroscopic and Structural Analysis of this compound: A Comprehensive Review

Detailed scientific data, including spectroscopic and crystallographic information, for the specific chemical compound "this compound" is not available in the public domain based on a comprehensive search of scientific literature and databases.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the spectroscopic elucidation and structural analysis of this particular compound as requested. The generation of such an article would require access to experimental data that has not been published or is not readily accessible.

Scientific articles of this nature rely on precise data obtained from various analytical techniques. For "this compound," this would include:

Infrared (IR) and Raman Spectroscopy to determine the vibrational modes of its functional groups, including the alkyl chains and the nitrile group. This would provide insights into the molecule's conformational properties.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), to confirm its exact molecular weight and elemental composition. Analysis of its fragmentation patterns would be crucial for deducing its structural connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy to identify any electronic transitions within the molecule, which are characteristic of its chromophores.

X-ray Crystallography to determine its precise three-dimensional molecular architecture in the solid state, including bond lengths, bond angles, and information about its crystal packing and intermolecular interactions.

Without this fundamental data, any attempt to write the requested article would be speculative and would not meet the standards of scientific accuracy. Further research and experimental investigation would be required to characterize "this compound" and publish the findings.

Lack of Publicly Available Data for this compound

A thorough search of publicly available scientific databases and literature has revealed no specific experimental or theoretical data for the bond lengths, bond angles, or torsional angles of the chemical compound This compound .

While spectroscopic and structural data are fundamental to understanding the three-dimensional structure and chemical properties of a molecule, it appears that detailed structural elucidation of this particular compound has not been published in accessible scientific journals or deposited in common chemical databases.

Therefore, the generation of an article section detailing the precise determination of its bond lengths, bond angles, and torsional angles with the required data tables is not possible at this time. Such an analysis would necessitate original research, either through experimental methods like X-ray crystallography or computational chemistry studies, to determine these molecular parameters.

Advanced Computational and Theoretical Investigations of 2 Ethyl 2 Methylthiane 4 Carbonitrile

Quantum Chemical Calculations and Density Functional Theory (DFT)

DFT calculations offer a robust method for investigating the intricate details of molecular systems. By solving the Schrödinger equation within the framework of electron density, this approach provides a balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 2-Ethyl-2-methylthiane-4-carbonitrile is crucial for its physical and chemical properties. Geometry optimization calculations are performed to identify the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For the thiane (B73995) ring, a chair conformation is generally the most stable arrangement, minimizing steric strain. The substituents—an ethyl group, a methyl group, and a carbonitrile group—can exist in either axial or equatorial positions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. edu.krd

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. edu.krd For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, while the LUMO is likely centered on the antibonding π* orbital of the carbonitrile group (-C≡N). This distribution suggests that the sulfur atom would be the primary site for electrophilic attack, and the nitrile carbon would be susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | (Predicted Value) |

| LUMO | (Predicted Value) |

| HOMO-LUMO Gap | (Predicted Value) |

Note: Specific energy values require dedicated computational calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

In this compound, significant hyperconjugative interactions are expected. These would involve the delocalization of electron density from the σ bonds of the C-H and C-C bonds of the ethyl and methyl groups into the antibonding orbitals of adjacent bonds. Furthermore, the interaction between the lone pairs of the sulfur atom and the antibonding orbitals of neighboring C-S bonds would contribute to the stability of the thiane ring. The strong electron-withdrawing nature of the nitrile group influences the charge distribution throughout the molecule, which can be quantified through NBO analysis. acadpubl.eu

Simulated Spectroscopic Data and Comparative Analysis with Experimental Results

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. mdpi.com These predictions are based on the calculated magnetic shielding around each nucleus in the optimized geometry of the molecule. Comparing theoretical and experimental NMR spectra can confirm the proposed structure and stereochemistry.

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. uh.edu The characteristic stretching frequency of the nitrile group (-C≡N) is a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. The various C-H, C-C, and C-S stretching and bending vibrations would also be predicted, aiding in the full spectral assignment.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Key Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Nitrile Carbon (C≡N) | (Predicted ppm) |

| ¹H NMR | Protons adjacent to S | (Predicted ppm) |

| IR Spectroscopy | Nitrile stretch (νC≡N) | (Predicted cm⁻¹) |

Note: Specific values are dependent on the level of theory and basis set used in the calculations.

Electronic Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic absorption spectra, such as those obtained from UV-Vis spectroscopy. nih.gov These calculations predict the electronic transitions between molecular orbitals and their corresponding absorption wavelengths. For a saturated heterocyclic compound like this compound, significant absorptions are not expected in the visible region. The primary electronic transitions would likely occur in the UV region, corresponding to n → σ* and σ → σ* transitions associated with the sulfur atom and the sigma framework of the molecule. The presence of the nitrile group may introduce n → π* transitions, which could also be predicted by TD-DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD provides insights into the dynamic processes and conformational flexibility that are not accessible through static modeling. For this compound, MD simulations can elucidate the intricate relationship between its structure and dynamic properties.

The conformational landscape of this compound is primarily dictated by the puckering of the thiane ring and the orientation of its substituents. The thiane ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. However, the presence of bulky substituents, such as the ethyl and methyl groups at the C2 position and the carbonitrile group at the C4 position, can influence the relative stability of these conformations and the energy barriers for interconversion.

MD simulations can be employed to explore these conformational preferences in detail. A typical simulation would involve placing the molecule in a solvent box, often water or a non-polar solvent to mimic different environments, and then integrating Newton's equations of motion for all atoms over a specified period. The resulting trajectory provides a time-resolved view of the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal the predominant conformations and the transitions between them. Key dihedral angles within the thiane ring can be monitored to characterize the ring's puckering. For instance, the dihedral angles C6-S1-C2-C3 and C3-C4-C5-C6 can be used to distinguish between chair, boat, and twist-boat forms. The orientation of the substituents can also be analyzed, determining whether they preferentially occupy axial or equatorial positions.

The results from such simulations can be visualized using a Ramachandran-like plot for the key dihedral angles, which maps the conformational space accessible to the molecule. Furthermore, by calculating the potential energy of the system at each point in the trajectory, a free energy landscape can be constructed. This landscape provides a quantitative measure of the relative stability of different conformations and the energy barriers separating them.

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Total duration of the MD simulation | 100 ns |

| Force Field | Set of parameters used to describe the potential energy of the system | OPLS-AA or GAFF |

| Solvent | Medium in which the molecule is simulated | Explicit water (e.g., TIP3P) or implicit solvent (e.g., GBSA) |

| Temperature | Simulated temperature | 300 K |

| Pressure | Simulated pressure | 1 atm |

| Predominant Conformation | Most frequently observed conformation of the thiane ring | Chair conformation |

| Substituent Orientation | Preferred position of the larger ethyl group at C2 | Equatorial to minimize steric hindrance |

| Conformational Transitions | Observed changes between different ring conformations | Rare, but possible transitions to twist-boat conformations |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Retrosynthetic Analysis via Computational Tools for Derivative Design

Retrosynthetic analysis is a method for designing a synthesis plan for a target molecule by breaking it down into simpler, commercially available starting materials. Computational tools have become increasingly valuable in this process, helping to identify plausible disconnection points and evaluate the feasibility of different synthetic routes. For this compound, a computational retrosynthetic analysis can guide the development of an efficient synthesis strategy and facilitate the design of novel derivatives.

The key structural features of this compound are the substituted thiane ring and the carbonitrile group. A plausible retrosynthetic disconnection would involve breaking the C-S bonds of the thiane ring, suggesting a cyclization reaction as the final step in the forward synthesis. For instance, the thiane ring could be formed from a linear precursor containing a thiol group and a suitable electrophile.

Computational software can assist in this analysis by searching databases of known chemical reactions and predicting the outcomes of potential synthetic steps. Programs like Synthia™ (formerly Chematica) or IBM's RXN for Chemistry can propose retrosynthetic pathways based on a vast knowledge base of chemical transformations. These tools can also rank the proposed routes based on factors such as predicted yield, cost of starting materials, and number of steps.

Once a promising retrosynthetic route is identified, computational chemistry can be used to further refine it. For example, density functional theory (DFT) calculations can be employed to model the transition states of key reactions, providing insights into their activation energies and helping to optimize reaction conditions.

This computational approach also lends itself to the design of derivatives. By modifying the target molecule in silico, chemists can explore a wide range of structural variations and predict their properties before committing to laboratory synthesis. For example, different alkyl groups could be substituted at the C2 position, or the carbonitrile group at C4 could be replaced with other functional groups. Computational tools can then be used to predict how these modifications would affect the molecule's conformational preferences, electronic properties, and potential biological activity.

| Disconnection | Precursors | Synthetic Reaction | Computational Tool |

| C2-S1 and C6-S1 bonds | 1,5-dihaloalkane and a sulfur source | Thioalkylation/Cyclization | Reaction prediction software (e.g., Synthia™) |

| C4-CN bond | Thiane with a leaving group at C4 and a cyanide source | Nucleophilic substitution | DFT for transition state analysis |

| C2-Ethyl/Methyl bonds | Thiane-2-one | Grignard reaction followed by dehydration and reduction | Not typically computationally intensive for initial design |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By integrating these advanced computational and theoretical investigations, a comprehensive understanding of the chemical properties and synthetic accessibility of this compound and its potential derivatives can be achieved.

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 2 Methylthiane 4 Carbonitrile

Reactions at the Nitrile Group

The nitrile group is a versatile functional moiety characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.orgpreprints.org This inherent electrophilicity is the basis for a wide range of nucleophilic addition reactions. openstax.orgpreprints.org

Hydrolysis Reactions and Amide/Carboxylic Acid Formation

Nitriles can be hydrolyzed to either amides or carboxylic acids under aqueous conditions with acid or base catalysis. organicchemistrytutor.comlibretexts.orgyoutube.comlibretexts.org The reaction proceeds through a two-stage process, with the amide being an intermediate in the formation of the carboxylic acid. libretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. youtube.comlibretexts.org A series of proton transfers leads to the formation of an amide. Further hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In basic hydrolysis, a strong nucleophile, the hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile. organicchemistrytutor.com This is followed by protonation to form an imidic acid, which tautomerizes to an amide. libretexts.org Milder basic conditions may allow for the isolation of the amide, while more vigorous conditions (e.g., higher temperatures and prolonged reaction times) will lead to the hydrolysis of the amide to a carboxylate salt. organicchemistrytutor.comyoutube.com Subsequent acidification will then produce the free carboxylic acid. libretexts.org

Table 1: Representative Conditions for the Hydrolysis of Nitriles

| Transformation | Reagents and Conditions | Typical Product | Typical Yield (%) |

|---|---|---|---|

| Nitrile to Carboxylic Acid | HCl (aq), Reflux | Carboxylic Acid | High |

| Nitrile to Carboxylic Acid | H₂SO₄ (aq), Heat | Carboxylic Acid | High |

| Nitrile to Amide | NaOH (aq), Mild Heat | Amide | Moderate to High |

| Nitrile to Carboxylate | NaOH (aq), Vigorous Reflux | Carboxylate Salt | High |

Reduction to Amines

The nitrile group can be reduced to a primary amine by various reducing agents. ucalgary.cadoubtnut.comaakash.ac.in A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). ucalgary.cadoubtnut.comaakash.ac.inchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. chemistrysteps.comlibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to give the primary amine. chemistrysteps.comlibretexts.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. organic-chemistry.org This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperatures and pressures. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Solvent | Workup | Product | Typical Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether or THF | Aqueous acid | Primary Amine | High |

| H₂/Raney Ni | Ethanol/Ammonia | Filtration | Primary Amine | High |

| H₂/Pd/C | Ethanol | Filtration | Primary Amine | High |

| NaBH₄/CoCl₂ | Methanol | Aqueous workup | Primary Amine | Moderate to High |

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents. openstax.orglibretexts.orglibretexts.orgmasterorganicchemistry.comucalgary.ca The addition of a Grignard reagent to a nitrile forms an imine anion, which upon hydrolysis in a subsequent step, yields a ketone. openstax.orglibretexts.orglibretexts.orgmasterorganicchemistry.comucalgary.ca This reaction provides a valuable route for the synthesis of ketones where the nitrile carbon becomes the carbonyl carbon of the product. openstax.orglibretexts.orglibretexts.org

Nitriles can also participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides, which leads to the formation of five-membered heterocyclic rings, specifically 1,2,4-oxadiazoles. preprints.orgrsc.orgmdpi.comnih.govresearchgate.net These reactions are valuable in the synthesis of various heterocyclic compounds. preprints.orgmdpi.comnih.govresearchgate.net

Reactivity of the Thiane (B73995) Ring System

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. The sulfur atom, with its lone pairs of electrons, is the primary site of reactivity in the thiane ring, making it susceptible to oxidation. The ring itself can also undergo cleavage or rearrangement under certain conditions.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiane ring can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. researchgate.netyccskarad.comresearchgate.netorganic-chemistry.orgnih.gov The level of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. nih.gov

Mild oxidizing agents, such as hydrogen peroxide in acetic acid at room temperature, can selectively oxidize the sulfide (B99878) to a sulfoxide. nih.gov Stronger oxidizing agents or more forcing conditions, such as using an excess of the oxidant or higher temperatures, will typically lead to the formation of the corresponding sulfone. researchgate.net Other common oxidizing agents for this transformation include peroxy acids (e.g., m-CPBA) and potassium permanganate. researchgate.net

Table 3: Representative Reagents for the Oxidation of Thianes

| Product | Oxidizing Agent | Conditions | Typical Yield (%) |

|---|---|---|---|

| Sulfoxide | H₂O₂ in Acetic Acid | Room Temperature | High |

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C | High |

| Sulfone | H₂O₂ (excess) with Na₂WO₄ | Heat | High |

| Sulfone | Oxone® | Methanol/Water, Heat | High |

| Sulfone | KMnO₄ | Acetic Acid, Heat | Moderate to High |

Ring-Opening and Rearrangement Reactions

The thiane ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. Ring-opening of thianes can be initiated by strong nucleophiles or electrophiles. rsc.orgnih.govstackexchange.comrsc.orgresearchgate.net For instance, treatment with strong bases can sometimes lead to elimination reactions if a suitable leaving group is present on the ring.

Rearrangement reactions of thiane derivatives have also been observed, often under acidic conditions. researchgate.netnih.govrsc.orgnih.gov These rearrangements can involve the formation of cationic intermediates and subsequent skeletal reorganization. The specific pathway of these reactions is highly dependent on the substitution pattern of the thiane ring and the reaction conditions employed. rsc.orgnih.gov For example, base-mediated rearrangements of certain substituted dithianes can lead to ring expansion. nih.gov

Reactions Involving Alkyl Substituents (Ethyl and Methyl)

Alpha-Hydrogen Abstraction and Enolate Chemistry

The hydrogens on the carbon atoms attached to the C2 position (the α-carbons of the ethyl and methyl groups) are susceptible to abstraction by a strong base. This is due to the ability of the adjacent sulfur atom to stabilize the resulting negative charge through its d-orbitals, although the extent of this stabilization is a subject of ongoing discussion. The abstraction of an α-hydrogen would lead to the formation of a carbanion, which is in resonance with an enethiolate-like species.

The general process can be depicted as follows:

Scheme 1: Alpha-Hydrogen Abstraction

The ease of abstraction of these protons would depend on the strength of the base used. Common strong bases used for such purposes include organolithium reagents (e.g., n-butyllithium) and lithium amides (e.g., lithium diisopropylamide, LDA).

The resulting carbanion is a potent nucleophile and can participate in a variety of subsequent reactions, such as alkylation, acylation, and aldol-type condensations. The regioselectivity of the initial deprotonation (methyl vs. ethyl group) would be influenced by both steric and electronic factors. Kinetically, abstraction of a proton from the less sterically hindered methyl group might be favored.

Table 1: Hypothetical Relative Rates of Deprotonation

| Alkyl Group | Relative Rate of Deprotonation (Kinetic) |

|---|---|

| Methyl | >1 |

This table represents a hypothetical scenario where the less sterically hindered methyl protons are abstracted faster under kinetic control.

Functionalization of Alkyl Chains

Following the generation of the carbanion via alpha-hydrogen abstraction, the alkyl chains can be further functionalized.

Alkylation: Reaction of the carbanion with an alkyl halide (e.g., methyl iodide, ethyl bromide) would result in the formation of a new carbon-carbon bond, extending the alkyl chain.

Hydroxylation: Reaction with an electrophilic oxygen source, such as a peroxide or an oxaziridine, could introduce a hydroxyl group.

Carbonyl Addition: The carbanion can add to the carbonyl group of aldehydes and ketones, leading to the formation of β-hydroxy thioethers.

These functionalization reactions provide a pathway to introduce a wide range of chemical diversity starting from the basic 2-Ethyl-2-methylthiane-4-carbonitrile scaffold. The choice of electrophile will dictate the nature of the resulting functional group.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling the reaction outcomes and optimizing reaction conditions.

Transition State Analysis and Reaction Pathways

For the alpha-hydrogen abstraction, the transition state would involve the base, the α-carbon, the hydrogen being abstracted, and the stabilizing sulfur atom. The geometry of this transition state would be influenced by the steric bulk of the base and the substituents on the thiane ring. Computational chemistry could be employed to model these transition states and predict the most likely reaction pathways.

In subsequent alkylation reactions, the transition state would involve the approach of the electrophile to the nucleophilic carbanion. The stereochemical outcome of such reactions would depend on the facial selectivity of this approach, which could be influenced by the conformation of the thiane ring and the nature of the substituent at the C4 position.

Potential Applications and Areas for Further Research

Role as a Synthetic Intermediate

Given the versatility of the nitrile group, this compound could serve as a useful intermediate for the synthesis of a variety of functionalized thiane (B73995) derivatives. The primary amine, carboxylic acid, or ketone products obtained from the transformation of the nitrile could be starting materials for the synthesis of more complex molecules.

Exploration in Medicinal and Materials Chemistry

Substituted thianes are of interest in medicinal chemistry, and the introduction of a nitrile group and other functionalities could lead to compounds with interesting biological activities. In materials science, organosulfur compounds can have unique optical and electronic properties, and further research could explore the potential of derivatives of this compound in this area. The development of synthetic routes and the full characterization of this compound would be necessary first steps in exploring these possibilities.

Q & A

Q. What synthetic strategies are effective for preparing 2-Ethyl-2-methylthiane-4-carbonitrile?

The synthesis of thiane-derived carbonitriles typically involves multi-component reactions (MCRs) under solvent-mediated conditions. For example, combining substituted aldehydes, nitriles, and sulfur-containing precursors in ethanol or toluene with catalytic bases (e.g., piperidine) can yield structurally complex products. Reaction optimization should focus on solvent polarity, temperature (e.g., 50–100°C), and catalyst loading to improve yields. Characterization via melting point (m.p.), thin-layer chromatography (TLC), and spectroscopic methods (e.g., IR for nitrile stretch at ~2200 cm⁻¹) is critical .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization steps include:

- NMR spectroscopy : Assign peaks for the nitrile group (δ ~110–120 ppm in NMR) and thiane ring protons (δ 1.5–3.5 ppm in NMR).

- X-ray crystallography : Resolve the chair conformation of the thiane ring and substituent orientations. Use SHELXL for refinement and ORTEP-3 for molecular graphics .

- Mass spectrometry : Confirm molecular weight via ESI/HRMS (e.g., [M+H] ion) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved?

Discrepancies in bond lengths or angles may arise from disorder in the thiane ring or substituents. Strategies include:

Q. What experimental approaches address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Investigate restricted rotation of ethyl/methyl groups via variable-temperature NMR (e.g., coalescence temperature analysis).

- Solvent polarity : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .

- DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA to validate assignments .

Q. How can researchers optimize reaction conditions for greener synthesis?

Adopt green chemistry principles:

- Solvent selection : Replace ethanol with water or bio-based solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.

- Catalyst recycling : Use immobilized piperidine derivatives or ionic liquids to minimize waste .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 minutes vs. hours) and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.